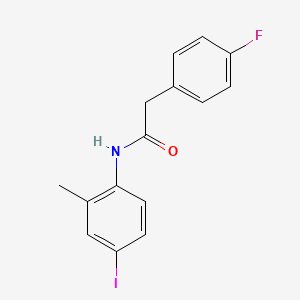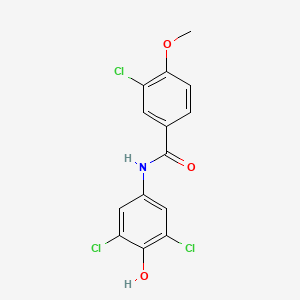![molecular formula C19H21ClN2O3 B4405753 N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide
Descripción general
Descripción
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide, also known as CP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-1 is a novel small-molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP.
Mecanismo De Acción
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide binds to the STAT3 protein and disrupts its interaction with the coactivator CBP. This interaction is critical for the activation of STAT3, which is involved in the regulation of cell growth, survival, and differentiation. By inhibiting this interaction, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound reduces tumor growth and metastasis in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide is its specificity for the STAT3-CBP interaction. This specificity allows for targeted inhibition of the downstream signaling pathways that promote cancer cell growth and survival. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity profile.
Direcciones Futuras
There are several future directions for research on N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide. One potential application is in combination therapy with other cancer drugs. This compound has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Another potential application is in the treatment of other diseases that involve the STAT3 protein, such as autoimmune disorders and inflammatory diseases. Finally, more research is needed to optimize the synthesis process and improve the pharmacokinetics and toxicity profile of this compound.
Aplicaciones Científicas De Investigación
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The STAT3 protein is known to play a critical role in cancer progression and metastasis, and targeting this protein has been identified as a promising strategy for cancer therapy. This compound has been shown to inhibit the STAT3-CBP interaction, leading to decreased cancer cell proliferation and increased apoptosis.
Propiedades
IUPAC Name |
N-[2-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-3-12-18(23)21-15-9-5-6-10-16(15)22-19(24)13-25-17-11-7-4-8-14(17)20/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDPAGOSWRLQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405677.png)
![2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405685.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)

![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4405719.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405743.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)